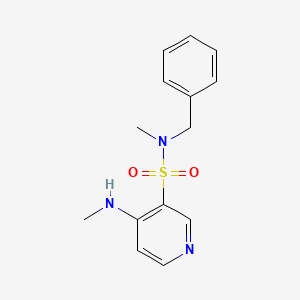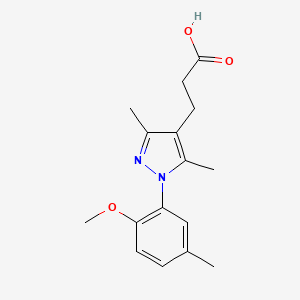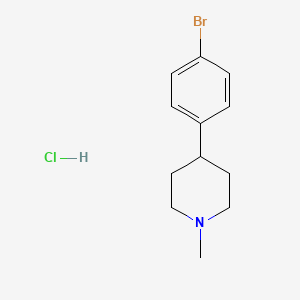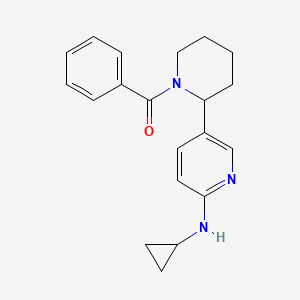![molecular formula C18H21ClN4O B11813405 4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine](/img/structure/B11813405.png)
4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-ベンジル-2-クロロ-5,6,7,8-テトラヒドロピリド[4,3-D]ピリミジン-4-イル)モルホリンは、ピリド[4,3-D]ピリミジン類に属する複雑な有機化合物です。この化合物は、ベンジル基、クロロ置換基、モルホリン環を含む独自の構造が特徴です。その潜在的な生物学的および化学的特性により、科学研究のさまざまな分野で注目を集めています。
準備方法
合成ルートと反応条件
4-(6-ベンジル-2-クロロ-5,6,7,8-テトラヒドロピリド[4,3-D]ピリミジン-4-イル)モルホリンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、適切な前駆体を制御された条件下で環化するものです最後のステップは、通常、モルホリン環の付加を伴います .
工業生産方法
この化合物の工業生産は、同様の合成ルートを使用しますが、より大規模で行われる場合があります。このプロセスは、収率と純度を最適化するために、自動化された反応器と厳格な品質管理対策が伴うことがよくあります。 触媒や特定の溶媒の使用は、反応の効率を高めることができます .
化学反応の分析
反応の種類
4-(6-ベンジル-2-クロロ-5,6,7,8-テトラヒドロピリド[4,3-D]ピリミジン-4-イル)モルホリンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、酸素を含む官能基を導入することができます。
還元: この反応は、酸素を除去したり、水素原子を付加したりすることができます。
置換: この反応は、1つの官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 一般的な試薬には、水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) があります。
置換: 一般的な試薬には、ハロゲン (例:塩素、臭素) や求核剤 (例:アミン、アルコール) があります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。 たとえば、酸化はケトンやカルボン酸を生成する可能性がありますが、還元はアルコールやアルカンを生成する可能性があります .
科学的研究の応用
4-(6-ベンジル-2-クロロ-5,6,7,8-テトラヒドロピリド[4,3-D]ピリミジン-4-イル)モルホリンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合などの潜在的な生物学的活性について研究されています。
医学: 抗がん剤や抗菌剤などの潜在的な治療効果について調査されています。
作用機序
4-(6-ベンジル-2-クロロ-5,6,7,8-テトラヒドロピリド[4,3-D]ピリミジン-4-イル)モルホリンの作用機序は、特定の分子標的との相互作用を伴います。たとえば、活性部位に結合することで特定の酵素を阻害し、その活性を阻害する可能性があります。 この化合物は、細胞受容体と相互作用して、シグナル伝達経路を調節し、細胞機能に影響を与える可能性もあります .
類似化合物の比較
類似化合物
- 6-ベンジル-4-クロロ-5,6,7,8-テトラヒドロピリド[4,3-D]ピリミジン
- 7-ベンジル-2,4-ジクロロ-5,6,7,8-テトラヒドロピリド[3,4-D]ピリミジン
独自性
4-(6-ベンジル-2-クロロ-5,6,7,8-テトラヒドロピリド[4,3-D]ピリミジン-4-イル)モルホリンは、モルホリン環の存在により、その溶解性とバイオアベイラビリティを向上させることができます。 さらに、官能基の特定の配置は、類似化合物と比較して、独特の生物学的活性を付与する可能性があります .
類似化合物との比較
Similar Compounds
- 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
Uniqueness
4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the specific arrangement of functional groups can confer distinct biological activities compared to similar compounds .
特性
分子式 |
C18H21ClN4O |
|---|---|
分子量 |
344.8 g/mol |
IUPAC名 |
4-(6-benzyl-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C18H21ClN4O/c19-18-20-16-6-7-22(12-14-4-2-1-3-5-14)13-15(16)17(21-18)23-8-10-24-11-9-23/h1-5H,6-13H2 |
InChIキー |
IVPOIHPPTVYZML-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1N=C(N=C2N3CCOCC3)Cl)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813325.png)


![4-(tert-Butyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11813354.png)










